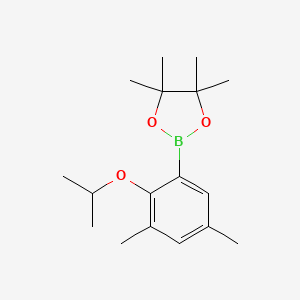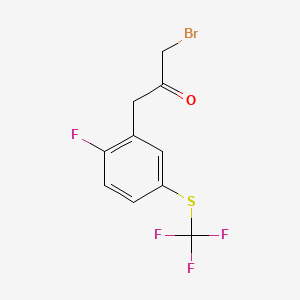
1-Bromo-3-(2-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(2-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H7BrF4OS and a molecular weight of 331.12 g/mol . This compound is characterized by the presence of bromine, fluorine, and trifluoromethylthio groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-Bromo-3-(2-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one typically involves the bromination of a suitable precursor. One common method is the bromination of 3-(2-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Chemical Reactions Analysis
1-Bromo-3-(2-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-heteroatom bonds.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Scientific Research Applications
1-Bromo-3-(2-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one is used in various scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of advanced materials with specific properties, such as fluorinated polymers.
Organic Synthesis: It is employed as a building block in the synthesis of complex organic molecules for research and development purposes.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of a new bond. In reduction reactions, the carbonyl group is reduced to an alcohol, altering the compound’s chemical structure and properties .
Comparison with Similar Compounds
Similar compounds to 1-Bromo-3-(2-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one include:
1-Bromo-3-(3-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one: This compound has a similar structure but with the fluorine atom in a different position on the phenyl ring.
1-Bromo-3-(2-(trifluoromethylthio)phenyl)propan-2-one: This compound lacks the fluorine atom, making it less fluorinated compared to the target compound.
These similar compounds highlight the unique combination of bromine, fluorine, and trifluoromethylthio groups in this compound, which contributes to its distinct chemical properties and reactivity.
Properties
Molecular Formula |
C10H7BrF4OS |
|---|---|
Molecular Weight |
331.13 g/mol |
IUPAC Name |
1-bromo-3-[2-fluoro-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7BrF4OS/c11-5-7(16)3-6-4-8(1-2-9(6)12)17-10(13,14)15/h1-2,4H,3,5H2 |
InChI Key |
JYHVGFPMODCSRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)(F)F)CC(=O)CBr)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



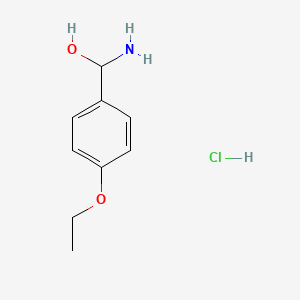
![N-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14036265.png)
![(R)-3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL](/img/structure/B14036270.png)
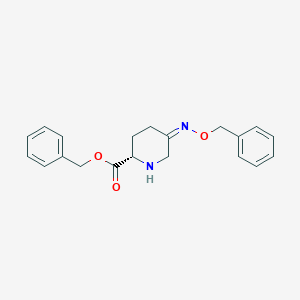
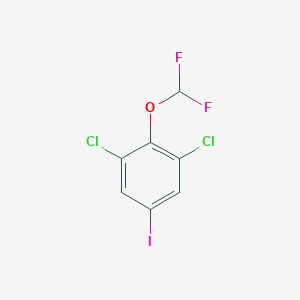

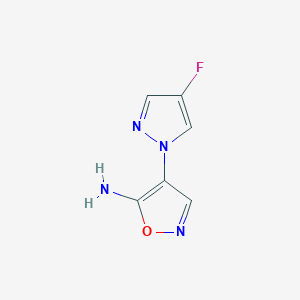
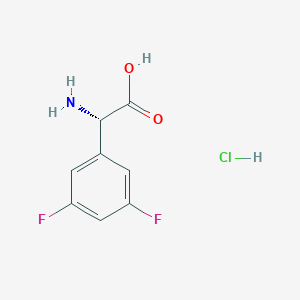
![(3R,5S)-1-Phenyl-8-oxa-3-azaspiro[bicyclo[3.2.1]octane-6,3-piperidin]-2-one hydrochloride](/img/structure/B14036309.png)
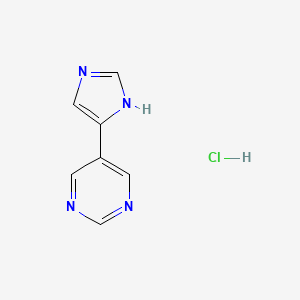
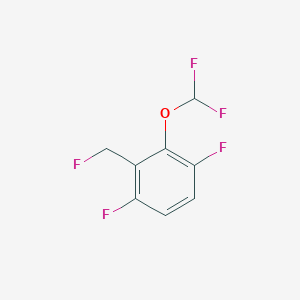
![Isopropyl 8-amino-2,3-dimethylimidazolo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B14036338.png)
